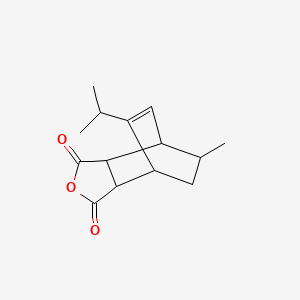
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.291 g/mol . It is known for its unique bicyclic structure, which includes an anhydride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Esters, amides, or thioesters.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride involves its interaction with specific molecular targets. The anhydride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. These modifications can alter the function of the target molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: A structurally similar compound with different substituents.
Cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: Another bicyclic anhydride with distinct reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with a different ring system.
Uniqueness
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
73728-72-0 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
10-methyl-8-propan-2-yl-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H18O3/c1-6(2)8-5-9-7(3)4-10(8)12-11(9)13(15)17-14(12)16/h5-7,9-12H,4H2,1-3H3 |
InChI-Schlüssel |
OITCDHHARKRUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3C(C1C=C2C(C)C)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



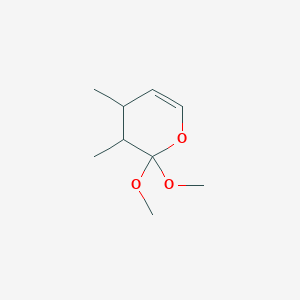
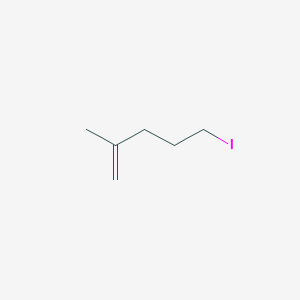
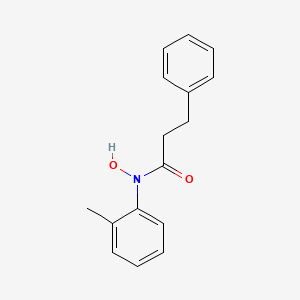

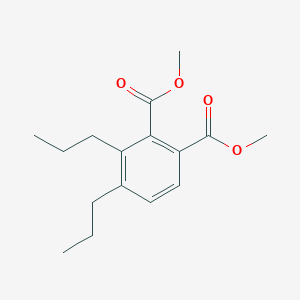





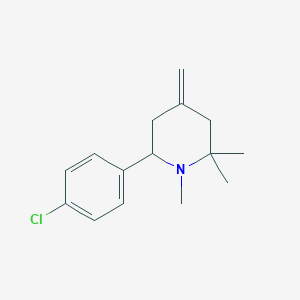
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

